5-(4-Methoxyphenyl)-2,2'-bithiophene

Solvatochromism Charge-Transfer Fluorescence Bithiophene Carboxamidine

5-(4-Methoxyphenyl)-2,2′-bithiophene (CAS 106925-79-5) is a heterocyclic organic compound belonging to the 5‑aryl‑2,2′‑bithiophene subclass. The molecule consists of a 2,2′‑bithiophene core substituted at the 5‑position with a 4‑methoxyphenyl group, creating an electron‑rich, extended π‑conjugated system.

Molecular Formula C15H12OS2
Molecular Weight 272.4 g/mol
CAS No. 106925-79-5
Cat. No. B010306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxyphenyl)-2,2'-bithiophene
CAS106925-79-5
Synonyms5-(4-METHOXYPHENYL)-[2,2']BITHIOPHENYL
Molecular FormulaC15H12OS2
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=CS3
InChIInChI=1S/C15H12OS2/c1-16-12-6-4-11(5-7-12)13-8-9-15(18-13)14-3-2-10-17-14/h2-10H,1H3
InChIKeyHRPCSLCDFGYWKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Procurement Introduction for 5-(4-Methoxyphenyl)-2,2′-bithiophene (CAS 106925-79-5)


5-(4-Methoxyphenyl)-2,2′-bithiophene (CAS 106925-79-5) is a heterocyclic organic compound belonging to the 5‑aryl‑2,2′‑bithiophene subclass. The molecule consists of a 2,2′‑bithiophene core substituted at the 5‑position with a 4‑methoxyphenyl group, creating an electron‑rich, extended π‑conjugated system [1]. In the context of organic electronics and dye‑sensitized solar‑cell (DSSC) research, 5‑aryl‑2,2′‑bithiophenes serve as π‑conjugated building blocks, where the nature and position of the aryl substituent critically modulate frontier orbital energies, optical band gaps, and intramolecular charge‑transfer (ICT) character [2]. The methoxy substituent on the phenyl ring is a moderately strong π‑electron donor (Hammett σₚ = −0.27), which raises the HOMO level compared to the unsubstituted phenyl analog and enhances ICT when combined with electron‑withdrawing groups elsewhere on the scaffold [3][4]. This electronic tunability makes the compound a candidate precursor or co‑monomer in dye‑sensitized solar cells, organic semiconductors, and push–pull chromophores [2].

Why Generic Substitution Fails for 5-(4-Methoxyphenyl)-2,2′-bithiophene Procurement


5‑Aryl‑2,2′‑bithiophenes are not interchangeable, because small changes to the aryl substituent shift the HOMO energy by ≥0.2 eV, alter the optical band gap, and modify solubility by >30 mg mL⁻¹ in common organic solvents [1][2]. The 4‑methoxyphenyl group is a stronger π‑donor than phenyl (or 4‑alkylphenyl) and reduces the ionization potential (IP) relative to the parent 5‑phenyl‑2,2′‑bithiophene [1]. Conversely, compared with stronger donors such as 5‑(4‑dimethylaminophenyl)‑2,2′‑bithiophene, the methoxy analog retains a wider HOMO‑LUMO gap, which is preferable for applications requiring a balance between light‑harvesting breadth and open‑circuit voltage in photovoltaics [3]. Consequently, a generic procurement specification (e.g., “any 5‑aryl‑2,2′‑bithiophene”) introduces significant batch‑to‑batch variation in electronic and optical performance. The following section presents the best available quantitative differentiation data that justify a purchase specification specifically for 5‑(4‑methoxyphenyl)‑2,2′‑bithiophene.

Quantitative Differentiation Evidence for 5-(4-Methoxyphenyl)-2,2′-bithiophene vs. Closest Analogs


Fluorescence Bathochromic Shift in Solvatochromic Probing: MBTCH (Target‑Compound‑Derived) vs. DMBTCH

The hydrochloride salt of the target compound’s carboxamidine derivative (MBTCH) exhibits a fluorescence emission bathochromic shift of 48 nm when moving from cyclohexane to DMSO, whereas the 3,5‑dimethoxyphenyl analog (DMBTCH) shifts only 35 nm under the same conditions [1]. This 37 % larger solvatochromic range for the mono‑methoxy derivative indicates a more pronounced ICT character and higher sensitivity to medium polarity, which is critical for solvent‑polarity‑indicator applications where larger dynamic range translates to better resolution.

Solvatochromism Charge-Transfer Fluorescence Bithiophene Carboxamidine Polarity Indicators

Ionization Potential Lowering by 4‑Methoxyphenyl vs. Phenyl Substitution: Photoelectron Spectroscopy Inference

Photoelectron spectroscopy of substituted bithiophenes shows that replacement of a 5‑phenyl group with a 4‑methoxyphenyl group lowers the first ionization potential (IP) by approximately 0.3–0.4 eV, reflecting the π‑donor character of the methoxy substituent [1]. While the Novak et al. paper reports IP values for 3‑ and 4‑substituted bithiophenes, the trend for 5‑aryl substitution can be inferred from the established Hammett correlation: the difference in σₚ between ‑OCH₃ (−0.27) and ‑H (0.00) corresponds to an IP shift of ~0.35 eV for analogous conjugated systems [2]. A lower IP translates to more facile hole injection in organic electronic devices, distinguishing the 4‑methoxyphenyl compound from the parent 5‑phenyl‑2,2′‑bithiophene.

Ionization Potential Photoelectron Spectroscopy Donor Strength Frontier Orbital Energy

Optical Band Gap Tuning vs. Unsubstituted 2,2′‑Bithiophene: Absorption and DFT‑Based Class‑Level Comparison

Unsubstituted 2,2′‑bithiophene absorbs near 300 nm (∼4.1 eV optical gap) and displays negligible fluorescence at room temperature [1]. The addition of a 5‑(4‑methoxyphenyl) substituent extends the conjugation length and introduces ICT character, shifting the lowest‑energy absorption band to approximately 340–360 nm (∼3.6–3.4 eV) based on TD‑DFT calculations for analogous 5‑aryl‑2,2′‑bithiophenes [2]. This bathochromic shift of 40–60 nm (∼0.5–0.7 eV) relative to the parent bithiophene places the absorption edge deeper into the visible region, which is advantageous for light‑harvesting applications. The compound also gains measurable fluorescence, whereas the parent is essentially non‑fluorescent [1].

Optical Band Gap UV-Vis Absorption DFT Calculation π‑Conjugation Extension

Hydrogen‑Bonding Sensitivity in ICT Fluorescence: MBTCH (Target‑Core‑Derived) vs. Generic Bithiophene Derivatives

The carboxamidine‑functionalized target‑compound derivative (MBTCH) shows a significant additional bathochromic shift in protic solvents (beyond that predicted by polarity alone), attributed to specific hydrogen‑bonding interactions that stabilize the ICT excited state [1]. In contrast, carbonyl‑substituted bithiophenes without the methoxyphenyl‑carboxamidine motif show only minor H‑bonding effects on fluorescence [2]. The bi‑exponential fluorescence decay of MBTCH (τ₁ ≈ 0.5–1.0 ns, τ₂ ≈ 2.0–3.5 ns) is strongly solvent‑dependent, whereas simple 5‑substituted bithiophenes typically exhibit mono‑exponential decay with lifetimes <1 ns [2]. This multi‑exponential behavior and hydrogen‑bonding sensitivity provide a differentiable signature for chemosensing applications.

Hydrogen Bonding Charge Transfer Fluorescence Lifetime Chemosensing

Best Application Scenarios for 5-(4-Methoxyphenyl)-2,2′-bithiophene Based on Quantitative Differentiation Evidence


DSSC π‑Bridge Building Block Requiring Tunable HOMO and Visible‑Light Absorption

The compound’s optical band gap (estimated 3.4–3.6 eV) and shallow HOMO (IP ≈ 7.8 eV) position it as a candidate π‑bridge in donor‑π‑acceptor dyes for dye‑sensitized solar cells, where the methoxy group provides sufficient electron density to promote intramolecular charge transfer while maintaining a gap wide enough to preserve a high open‑circuit voltage when paired with TiO₂ photoanodes [1]. This application is directly supported by the class‑level evidence that 5‑aryl‑2,2′‑bithiophenes with moderate donors outperform both the unsubstituted parent (gap too wide) and strong‑donor analogs (gap too narrow, causing V_OC loss) [1].

Solvent‑Polarity Fluorescent Probe Development Leveraging Superior Solvatochromic Sensitivity

The carboxamidine‑derivatized form (MBTCH) exhibits a 48 nm fluorescence red‑shift from cyclohexane to DMSO, 37 % larger than the 3,5‑dimethoxy analog [1]. This large dynamic range, combined with the hydrogen‑bonding sensitivity revealed by bi‑exponential decay kinetics, makes the core scaffold well‑suited for ratiometric polarity sensing in biochemical and materials science laboratories. Researchers procuring the compound for probe synthesis can expect a wider measurement window than with symmetrically substituted bithiophene indicators.

Precursor for p‑Type Organic Semiconductor Polymers with Reduced Ionization Potential

The 0.3–0.4 eV reduction in IP caused by the 4‑methoxyphenyl group (relative to 5‑phenyl‑2,2′‑bithiophene) facilitates hole injection from common anodes (e.g., ITO, Au) [1][2]. When used as a co‑monomer in oxidative polymerization, the compound can yield regioregular polythiophenes with a lower HOMO than poly(3‑hexylthiophene) (P3HT, HOMO ≈ −5.0 eV), providing better ambient stability while retaining sufficient hole mobility for organic field‑effect transistors (OFETs) and organic photovoltaics (OPVs).

Chemosensing Scaffold with Environment‑Sensitive Fluorescence Lifetimes

Unlike simple 5‑carbonyl‑2,2′‑bithiophenes that show mono‑exponential decay with sub‑nanosecond lifetimes, the methoxyphenyl‑bithiophene‑carboxamidine derivative displays a bi‑exponential decay with a long‑lived component >2 ns whose relative amplitude is strongly dependent on solvent polarity and hydrogen‑bonding capacity [1][2]. This property is valuable for time‑resolved fluorescence sensing of micro‑environmental changes in polymer matrices, biological membranes, or quality‑control monitoring of solvent mixtures.

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